molecular formula C6H12N2O B1295987 3,3-Dimethylpiperazin-2-one CAS No. 22476-74-0

3,3-Dimethylpiperazin-2-one

Cat. No. B1295987
Key on ui cas rn: 22476-74-0
M. Wt: 128.17 g/mol
InChI Key: ZBFIRYWCOIYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767683B2

Procedure details

Potassium carbonate (390 grams) and ethylene diamine (1001 grams) are stirred with toluene (1.501). A solution of ethyl 2-bromoisobutyrate (500 grams) in toluene (750 ml) is added. The suspension is heated to reflux over night, and filtered. The filter cake is washed with toluene (500 ml). The combined filtrates (volume 4.01) are heated on a water bath and distilled at 0.3 atm. using a Claisen apparatus; first 1200 ml distillate is collected at 35° C. (the temperature in the mixture is 75° C.). More toluene is added (600 ml), and another 1200 ml distillate is collected at 76° C. (the temperature in the mixture is 80° C.). Toluene (750 ml) is added again, and 1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.). The mixture is stirred on an ice bath and inoculated, whereby the product precipitates. The product is isolated by filtration, washed with toluene, and dried over night in a vacuum oven at 50° C. Yield 171 g (52%) of 3,3-dimethylpiperazin-2-one. NMR consistent with structure.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
1001 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH2:10])[CH2:8][NH2:9].Br[C:12]([CH3:19])([CH3:18])[C:13]([O:15]CC)=O>C1(C)C=CC=CC=1>[CH3:19][C:12]1([CH3:18])[NH:10][CH2:7][CH2:8][NH:9][C:13]1=[O:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1001 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over night
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with toluene (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates (volume 4.01) are heated on a water bath
DISTILLATION
Type
DISTILLATION
Details
distilled at 0.3 atm.
DISTILLATION
Type
DISTILLATION
Details
first 1200 ml distillate is collected at 35° C. (the temperature in the mixture
CUSTOM
Type
CUSTOM
Details
is 75° C.
ADDITION
Type
ADDITION
Details
More toluene is added (600 ml)
DISTILLATION
Type
DISTILLATION
Details
another 1200 ml distillate is collected at 76° C. (the temperature in the mixture
CUSTOM
Type
CUSTOM
Details
is 80° C.
ADDITION
Type
ADDITION
Details
Toluene (750 ml) is added again
DISTILLATION
Type
DISTILLATION
Details
1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.)
CUSTOM
Type
CUSTOM
Details
whereby the product precipitates
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried over night in a vacuum oven at 50° C

Outcomes

Product
Name
Type
Smiles
CC1(C(NCCN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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